molecular formula C14H12N4O3 B3832703 N-(2,4-dimethylphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine

N-(2,4-dimethylphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine

Cat. No. B3832703
M. Wt: 284.27 g/mol
InChI Key: LPFNHBCCIJLNND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DM-NBDA is a fluorescent dye that has been used in scientific research to visualize and study biological processes. This compound has been shown to have several advantages over other dyes, including its high photostability and low toxicity. DM-NBDA is a useful tool for researchers studying the mechanisms of various biological processes.

Mechanism of Action

DM-NBDA is a fluorescent dye that binds to specific molecules in cells and tissues. When excited by light of a specific wavelength, DM-NBDA emits light at a longer wavelength, allowing researchers to visualize the location and movement of these molecules. The mechanism of action of DM-NBDA is based on the principle of fluorescence resonance energy transfer (FRET), which involves the transfer of energy between two fluorescent molecules.
Biochemical and Physiological Effects:
DM-NBDA has been shown to have low toxicity and does not interfere with cellular processes. However, it is important to note that DM-NBDA may affect the activity of certain enzymes and proteins, which could impact the results of experiments. Researchers should carefully consider the potential effects of DM-NBDA on their experimental system before using this dye.

Advantages and Limitations for Lab Experiments

DM-NBDA has several advantages over other fluorescent dyes, including its high photostability and low toxicity. DM-NBDA is also highly soluble in water, making it easy to use in aqueous solutions. However, DM-NBDA has some limitations, including its relatively low quantum yield and its tendency to aggregate at high concentrations.

Future Directions

There are several future directions for research involving DM-NBDA. One potential area of research is the development of new derivatives of DM-NBDA with improved properties, such as higher quantum yield and greater solubility. Another area of research is the application of DM-NBDA in new fields, such as cancer research and drug discovery. Finally, researchers could use DM-NBDA to study the effects of various drugs and compounds on biological processes, providing new insights into the mechanisms of drug action.

Scientific Research Applications

DM-NBDA has been used in a variety of scientific research applications, including neuroscience, cell biology, and biochemistry. In neuroscience, DM-NBDA has been used to study neuronal activity, synaptic plasticity, and neurodegeneration. In cell biology, DM-NBDA has been used to study membrane trafficking, endocytosis, and exocytosis. In biochemistry, DM-NBDA has been used to study protein-protein interactions and enzyme kinetics.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-4-nitro-2,1,3-benzoxadiazol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3/c1-8-3-4-10(9(2)7-8)15-11-5-6-12(18(19)20)14-13(11)16-21-17-14/h3-7,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPFNHBCCIJLNND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=CC=C(C3=NON=C23)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-Dimethylphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.